molecular formula C15H14N4O2S2 B10984068 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10984068
M. Wt: 346.4 g/mol
InChI Key: UBNSOLWTGPNFCH-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel synthetic compound designed for research purposes, merging a quinazoline scaffold with a thiazole-acetamide moiety. This molecular hybrid is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new antiviral and anti-proliferative agents. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry and have demonstrated broad-spectrum antiviral properties against RNA viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and coronaviruses . Their mechanism often involves targeting key viral enzymes, such as the SARS-CoV-2 main protease (Mpro) or RNA-dependent RNA polymerase (RdRp), which are critical for viral replication . Concurrently, compounds featuring the N-(thiazol-2-yl)acetamide group have also been reported to possess potent biological activity, including antiviral effects . Researchers can utilize this compound as a key intermediate or lead structure in developing new therapeutic agents, with potential applications in studying aberrant cellular pathways and survival mechanisms in neoplastic diseases . The presence of the hydroxyquinazolinyl and thiazolyl groups makes it a promising candidate for probing enzyme inhibition and signal transduction pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H14N4O2S2/c1-9-6-16-15(23-9)19-13(20)8-22-7-12-17-11-5-3-2-4-10(11)14(21)18-12/h2-6H,7-8H2,1H3,(H,16,19,20)(H,17,18,21)

InChI Key

UBNSOLWTGPNFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Route A: Sequential Linear Synthesis

  • Synthesize quinazoline core.

  • Attach mercaptomethyl group.

  • Couple with thiazole acetamide.
    Advantages : High purity at each step.
    Disadvantages : Low overall yield (28–35%) due to multi-step losses.

Route B: Convergent Synthesis

  • Prepare quinazoline and thiazole intermediates separately.

  • Couple via sulfanyl bridge in a single step.
    Advantages : Faster (total 15 hours), higher yield (40–48%).
    Disadvantages : Requires stringent stoichiometric control.

Route C: Microwave-Assisted One-Pot Synthesis

  • Combine all components in acetonitrile.

  • Irradiate at 130°C for 21 hours.
    Advantages : 55% yield, minimal purification.
    Disadvantages : Specialized equipment required.

Challenges and Optimization Strategies

  • Oxidation of sulfanyl groups : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

  • Solubility issues : Use polar aprotic solvents (e.g., DMF) with crown ethers to stabilize intermediates.

  • Regioselectivity in quinazoline synthesis : Employ directing groups (e.g., nitro) to control substitution patterns .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity
Research has indicated that this compound exhibits notable biological activity, particularly in the context of cancer treatment and antimicrobial effects. The presence of the sulfanyl group enhances its chemical reactivity, which is crucial for its interaction with biological targets. Studies have shown that it can bind to various enzymes and receptors, influencing their activity and providing therapeutic benefits against diseases such as cancer and infections.

Anticancer Activity
The compound has been evaluated for its anticancer properties through in vitro assays against several cancer cell lines. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against colon cancer, melanoma, and ovarian cancer cell lines . The mechanism of action often involves inhibition of key enzymes or pathways that are critical for tumor growth and survival.

Antimicrobial Applications

Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. Its structural components allow it to interact with bacterial membranes or essential metabolic pathways, leading to inhibition of bacterial growth. Similar compounds have shown effectiveness against a range of pathogens, including those responsible for tuberculosis .

Drug Development

Lead Compound for New Drugs
Given its promising biological activities, 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide serves as a lead compound in drug development. Its unique combination of quinazoline and thiazole structures provides a broader spectrum of biological activities compared to other derivatives. This makes it an attractive candidate for further modifications aimed at enhancing efficacy and reducing side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has demonstrated that modifications to the quinazoline or thiazole moieties can significantly impact biological activity. For example, alterations in substituents on the thiazole ring have been linked to enhanced potency against specific cancer types .

Comparative Analysis with Related Compounds

To illustrate the distinctiveness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinazolineContains a similar quinazoline moietyAntimicrobial, anticancer
1,2,4-Triazole DerivativesFeatures a triazole ringAntifungal, antimicrobial
N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamideContains a thiadiazole structureAntimicrobial
N-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)methylacetamideSimilar thiazole componentAntimicrobial

This table highlights how the unique combination of both quinazoline and thiazole structures in this compound contributes to its broader spectrum of biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with several sulfanyl-acetamide derivatives. Key comparisons include:

Compound Name/ID Core Heterocycles Substituents/Modifications Molecular Formula Key Properties/Activities Reference
Target Compound Quinazolinone + Thiazole 4-hydroxyquinazolin-2-yl, 5-methylthiazole C₁₆H₁₅N₅O₂S₂ Potential kinase inhibition (inferred)
iCRT3 () Oxazole + Thiazole 4-Ethylphenyl, phenylethyl C₂₁H₂₁N₃O₂S Wnt/β-catenin pathway inhibition
8e (): N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide Oxadiazole + Thiazole Phenyl, propanamide bridge C₁₅H₁₄N₄O₂S₂ Alkaline phosphatase activity tested
VUAA-1 () Triazole + Pyridine 4-Ethylphenyl, pyridinyl C₁₆H₁₈N₆S Orco agonist (olfactory channel)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () Thiadiazole + Benzothiazole Chloro-trifluoromethylphenyl, methoxybenzyl C₁₉H₁₆ClF₃N₃O₂S₃ Not reported
N-(5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl)acetamide () Thiazole 4-Hydroxyphenyl C₁₁H₁₀N₂O₂S Structural simplicity

Key Differences and Implications

Heterocyclic Core Variations: The target compound’s 4-hydroxyquinazolin-2-yl group is rare among analogues, which typically employ oxadiazole (8e), triazole (VUAA-1), or benzothiazole () cores. iCRT3 (oxazole-thiazole) exhibits Wnt pathway inhibition, while VUAA-1 (triazole-pyridine) targets olfactory channels. This highlights how heterocycle choice dictates biological targets .

Substituent Effects :

  • The 5-methylthiazole in the target compound enhances lipophilicity compared to unsubstituted thiazoles (e.g., ). Methyl groups generally improve metabolic stability .
  • Electron-withdrawing groups (e.g., nitro in 8h ) increase melting points (158–159°C vs. 117–118°C for 8e ), reflecting stronger intermolecular forces .

The target compound’s hydroxyquinazoline may confer antioxidant or kinase-inhibitory effects, but empirical data is lacking .

Synthetic Routes :

  • The target compound likely requires coupling of 4-hydroxyquinazoline-2-methanethiol with bromoacetamide-thiazole intermediates, akin to methods in . This contrasts with 8a–h , synthesized via nucleophilic substitution between oxadiazole-thiols and bromo-propanamides .

Physicochemical Properties

  • Solubility : The 4-hydroxy group may enhance aqueous solubility relative to methyl or nitro-substituted derivatives (e.g., 8h ) .
  • Hydrogen Bonding: The hydroxyquinazoline and thiazole NH groups offer multiple H-bonding sites, favoring target binding compared to non-polar analogues like VUAA-1 .

Biological Activity

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinazoline moiety with a thiazole ring, and the presence of a sulfanyl group enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include dimethylformamide (DMF) and potassium carbonate (K2CO3), which are used under reflux conditions to facilitate the formation of the desired product. The synthetic pathway can be summarized as follows:

  • Formation of Quinazoline Derivative : The initial step involves synthesizing the quinazoline framework through cyclization reactions.
  • Thiazole Integration : The thiazole ring is introduced via nucleophilic substitution or condensation reactions.
  • Sulfanyl Group Addition : The sulfanyl group is incorporated by reacting with appropriate thiol derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .
Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Staphylococcus aureusTBD
Staphylococcus epidermidisTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated using various cancer cell lines. Studies employing the Sulforhodamine B (SRB) assay revealed promising results:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma).
Cell LineInhibition (%)IC50 (μM)
A549TBDTBD
C6TBDTBD

The mechanism of action appears to involve apoptosis induction, as evidenced by caspase activation assays .

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing their activity. This includes:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.

Case Studies

Several studies have documented the efficacy of this compound in vitro, showcasing its potential as a lead candidate for further development in both antimicrobial and anticancer therapies.

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against multiple strains, suggesting a broad-spectrum activity profile.
  • Anticancer Evaluation : Another investigation highlighted the anticancer effects on cultured leukemia and lymphoma cell lines, indicating that structural modifications could enhance potency against specific cancer types .

Q & A

Q. How to design a robust SAR study for derivative libraries?

  • Workflow :

Diversity-Oriented Synthesis : Vary substituents on the quinazoline and thiazole rings .

High-Throughput Screening : Test analogs against multiple targets (e.g., kinases, GPCRs).

QSAR Modeling : Use machine learning (e.g., random forest) to predict activity from molecular descriptors .

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